molecular formula C11H11NO3 B2703071 Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate CAS No. 1356600-20-8

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

Cat. No. B2703071
M. Wt: 205.213
InChI Key: SBRXCXMQSXUVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the CAS Number: 1356600-20-8 . It has a molecular weight of 205.21 . It is a solid at room temperature . It is used for R&D purposes .


Molecular Structure Analysis

The IUPAC name of this compound is “methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” and its InChI Code is "1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” is a solid at room temperature . It has a molecular weight of 205.21 .

Scientific Research Applications

Lipid Peroxidation and Analysis

4-Hydroxy-2-nonenal (HNE) is a significant product of lipid peroxidation, known for its reactivity and cytotoxicity, which can be derived from the cleavage of oxidized fatty acyl chains similar to the structure of Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate. This compound's analysis is crucial for understanding its role in cellular signaling and disease mechanisms, employing advanced techniques like mass spectrometry for detecting HNE-modified proteins in biological samples (Spickett, 2013).

Synthesis and Structure-Activity Relationships

In the realm of medicinal chemistry, derivatives of 2-hydroxypropionanilides, structurally related to Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, have been synthesized and evaluated for their antiandrogen activity, demonstrating the importance of such compounds in developing treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Electrochemical Behavior

Research on the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, which share a similar synthetic pathway with Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, has provided insights into the mechanisms of their reduction and oxidation, offering potential applications in electrochemical sensors and organic electronics (David, Hurvois, Tallec, & Toupet, 1995).

Liquid Crystalline Materials

The synthesis of liquid-crystalline materials using 4-cyano-1,1'-biphenyl derivatives, related to Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, has been explored, indicating their potential application in advanced display technologies and optical devices (Kreß et al., 2012).

Organic Solar Cells

Research on the structural and optical properties of composite polymer/fullerene films, utilizing compounds related to Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, has demonstrated their significance in enhancing the efficiency of organic solar cells, linking molecular structure with device performance (Erb et al., 2005).

Safety And Hazards

The safety information for “Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The application of “Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate” may represent a useful strategy for medicinal plant cultivation . It shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation .

properties

IUPAC Name

methyl 3-cyano-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXCXMQSXUVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C#N)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

Synthesis routes and methods

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with methanol (15 mL). To the stirred solvent was added 3-cyano-3-(4-hydroxyphenyl)propanoic acid (0.6 g, 3.1 mmol), followed by the addition of methanesulfonic acid (1 mL). The reaction mixture was refluxed for 1 h. After completion of the reaction, the reaction mixture was concentrated to distill off the solvent. Water (10 mL) was added and extracted with ethyl acetate (25 mL). The organic layer was washed with water (5 mL) and saturated brine solution (5 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as pale yellow liquid (0.6 g, yield: 93.3%). 1H NMR (300 MHz, CDCl3): δ 7.13-7.15 (d, 2H), 6.75-6.78 (d, 2H), 4.14-4.19 (t, 1H), 3.65 (s, 3H), 2.89-2.97 (m, 1H), 2.71-2.79 (m, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
93.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.